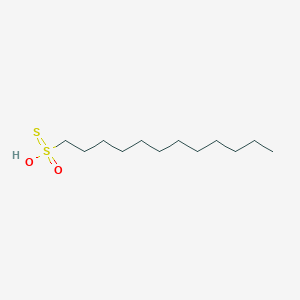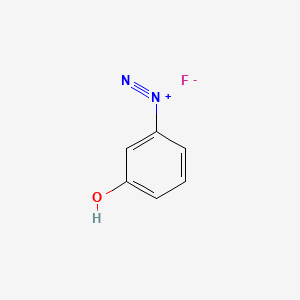
3-Hydroxybenzene-1-diazonium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in various chemical reactions, making diazonium salts valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 3-hydroxyaniline (m-aminophenol) with nitrous acid in the presence of hydrofluoric acid. The reaction typically involves the following steps:
- Dissolution of 3-hydroxyaniline in an acidic medium.
- Addition of sodium nitrite to generate nitrous acid in situ.
- Reaction of nitrous acid with 3-hydroxyaniline to form the diazonium salt.
- Treatment with hydrofluoric acid to obtain this compound .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzene-1-diazonium fluoride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) halides (CuCl, CuBr) are commonly used to replace the diazonium group with halides.
Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are used as coupling partners.
Reduction: Reducing agents like hypophosphorous acid (H₃PO₂) can be used to convert the diazonium group to an amine.
Major Products Formed
Halides: Aryl chlorides, bromides, and iodides.
Azo Compounds: Azo dyes with vivid colors.
Amines: Aromatic amines used in various chemical syntheses .
Scientific Research Applications
3-Hydroxybenzene-1-diazonium fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxybenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution, coupling, or reduction reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of electron-withdrawing groups on the aromatic ring can stabilize the diazonium ion, enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzene-1-diazonium chloride
- 3-Hydroxybenzene-1-diazonium bromide
- 3-Hydroxybenzene-1-diazonium iodide
Uniqueness
3-Hydroxybenzene-1-diazonium fluoride is unique due to the presence of the fluoride ion, which can act as a nucleophile in substitution reactions. Fluoride is highly electronegative, making the compound more reactive compared to its chloride, bromide, and iodide counterparts .
Properties
CAS No. |
139298-15-0 |
|---|---|
Molecular Formula |
C6H5FN2O |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
3-hydroxybenzenediazonium;fluoride |
InChI |
InChI=1S/C6H4N2O.FH/c7-8-5-2-1-3-6(9)4-5;/h1-4H;1H |
InChI Key |
CTCAHAQIWOJCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)[N+]#N.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


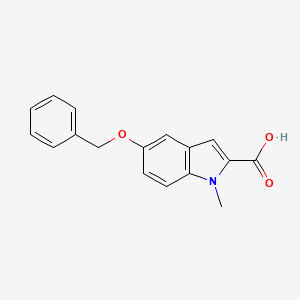

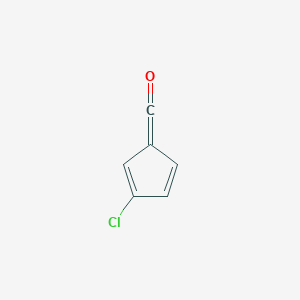
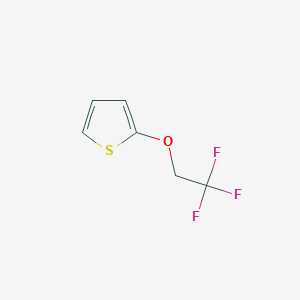
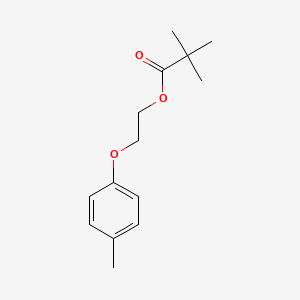
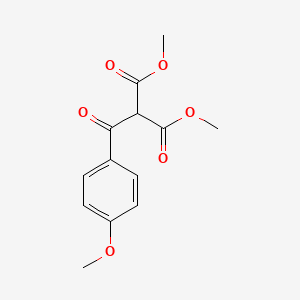


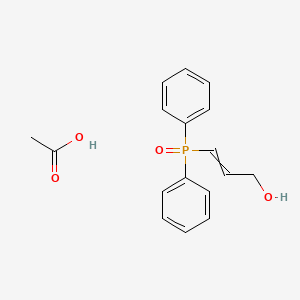
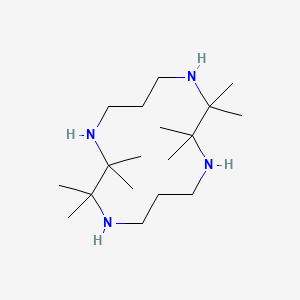
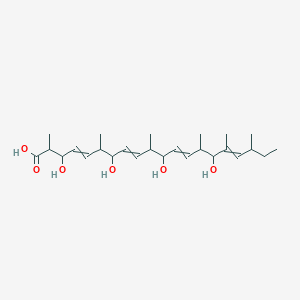

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
